molecular formula C13H13NO2S B579510 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine CAS No. 16734-99-9

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

Cat. No.: B579510
CAS No.: 16734-99-9
M. Wt: 247.312
InChI Key: ACSDQOHGQFGCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine is an organic compound that features a biphenyl structure with a methylsulfonyl group attached to one of the phenyl rings and an amine group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce a nitro group. This is followed by the reduction of the nitro group to an amine. The methylsulfonyl group can be introduced via a sulfonation reaction using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

In an industrial setting, the production of 3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine may involve large-scale nitration and reduction processes, followed by sulfonation. The use of continuous flow reactors can enhance the efficiency and safety of these reactions, particularly the nitration step, which is highly exothermic.

Chemical Reactions Analysis

Types of Reactions

3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the methylsulfonyl group under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, while the amine group can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Methylsulfonyl)-1,1’-biphenyl-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The biphenyl structure provides rigidity and stability, while the methylsulfonyl and amine groups offer versatility in chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-(3-methylsulfonylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSDQOHGQFGCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698672
Record name 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16734-99-9
Record name 3′-(Methylsulfonyl)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16734-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.